REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[C:5]([Cl:21])=[CH:4][C:3]=1[Cl:22].C(O)(C(F)(F)F)=O.C(Cl)Cl>>[Cl:22][C:3]1[C:2]([NH2:1])=[N:7][C:6]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[C:5]([Cl:21])[CH:4]=1 |f:1.2|
|
Name
|
tert-butyl 4-(6-amino-3,5-dichloropyridin-2-yl)piperazine-1-carboxylate
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=N1)N1CCN(CC1)C(=O)OC(C)(C)C)Cl)Cl
|
Name
|
TFA DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1)Cl)N1CCNCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.305 mmol | |
AMOUNT: MASS | 110 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |